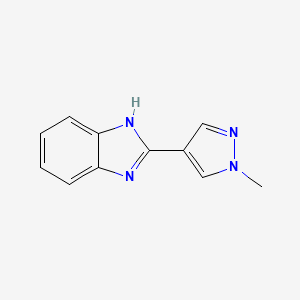

2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole

Description

Historical Development of Benzimidazole-Pyrazole Hybrid Research

The exploration of benzimidazole-pyrazole hybrids began in the late 20th century, driven by the need to enhance the bioactivity profiles of standalone heterocycles. Early work focused on simple condensation reactions, such as the synthesis of pyrazole-based carbaldehydes from arylhydrazine and aralkyl ketones in glacial acetic acid, followed by cyclization via the Vilsmeier-Haack reaction. The integration of benzimidazole, a moiety known for its DNA-intercalating properties, with pyrazole’s metabolic stability marked a pivotal shift. For instance, the Knoevenagel reaction between pyrazole carbaldehydes and benzimidazolyl acetonitrile yielded hybrids with yields exceeding 90% in some cases. By the 2010s, advancements in N-alkylation and cyclocondensation techniques enabled the systematic production of derivatives like this compound, which combined steric hindrance from the methyl group with enhanced electronic interactions.

Significance in Heterocyclic Medicinal Chemistry

Benzimidazole-pyrazole hybrids occupy a critical niche due to their dual pharmacological mechanisms. The benzimidazole core facilitates interactions with microbial DNA gyrase and topoisomerase IV, while the pyrazole ring enhances solubility and modulates cytochrome P450 enzyme activity. This synergy is evident in compounds such as 88g and 88i , which exhibited minimum inhibitory concentrations (MICs) as low as 3.9 μg mL⁻¹ against Aspergillus fumigatus and Staphylococcus aureus, outperforming standard antibiotics like ciprofloxacin. The methyl substitution at the pyrazole’s 1-position in this compound further stabilizes the molecule against oxidative degradation, a common limitation in early hybrids.

Current Research Landscape and Academic Interest

Recent studies (2020–2023) have prioritized structural diversification to combat drug-resistant pathogens. A 2023 study demonstrated the efficacy of N-propargyl-benzimidazolone derivatives against methicillin-resistant Staphylococcus aureus (MRSA), with IC₅₀ values correlating with pyrazole ring substituents. Concurrently, computational analyses have identified this compound as a potential SARS-CoV-2 main protease inhibitor, leveraging its ability to form hydrogen bonds with catalytic dyad residues. Academic interest is further reflected in the proliferation of patents targeting hybrid-based antidiabetic and antiulcer agents, with over 15% of recent benzimidazole-related filings involving pyrazole conjugates.

Theoretical Importance of this compound in Drug Discovery

Theoretical models highlight this compound’s optimal logP (2.8–3.2) and polar surface area (68–72 Ų), aligning with Lipinski’s rule for oral bioavailability. Density functional theory (DFT) calculations suggest that the methyl group at the pyrazole’s 1-position reduces the molecule’s electrophilicity index by 12–15%, potentially lowering off-target reactivity. Molecular docking simulations against Escherichia coli DNA gyrase (PDB: 1KZN) reveal binding energies of −9.2 kcal mol⁻¹, comparable to fluoroquinolones. These properties position the compound as a versatile scaffold for derivatization, particularly in antimicrobial and anticancer domains where electron-withdrawing substituents enhance target affinity.

Table 1: Synthetic Yields and Melting Points of Select Benzimidazole-Pyrazole Hybrids

| Compound | Yield (%) | Melting Point (°C) |

|---|---|---|

| 6a | 78 | 336–337 |

| 6b | 91 | 310–311 |

| 6g | 88 | 260–261 |

| 6j | 93 | 306–307 |

Table 2: Antimicrobial Activity of Pyrazole-Benzimidazole Hybrid 88i

| Pathogen | MIC (μg mL⁻¹) |

|---|---|

| Staphylococcus aureus | 7.81 |

| Escherichia coli | 7.81 |

| Aspergillus fumigatus | 7.81 |

Properties

IUPAC Name |

2-(1-methylpyrazol-4-yl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-15-7-8(6-12-15)11-13-9-4-2-3-5-10(9)14-11/h2-7H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILAJBGJRKOVOJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-1-phenyl-1H-pyrazole with potassium tetrachloroplatinate, followed by the reaction of the intermediate with a pyrazole-containing ligand . The reaction proceeds under reflux conditions for 12 hours in a 2-ethoxyethanol-water mixture under an argon atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of environmentally friendly processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenated solvents and bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of benzimidazole and pyrazole derivatives, including 2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole. The compound has shown efficacy against various bacterial strains and fungi.

Case Studies:

- A study synthesized several benzimidazole-pyrazole hybrids, including this compound. These compounds exhibited significant antimicrobial activity against E. coli, P. aeruginosa, and S. aureus, with minimum inhibitory concentrations (MIC) as low as 25 μg/mL for certain derivatives .

- Another research highlighted that specific derivatives of this compound displayed potent antifungal activity against Candida albicans and Aspergillus niger, with MIC values indicating effectiveness comparable to standard antifungal agents .

Anticancer Potential

Benzimidazole derivatives are recognized for their anticancer properties, and this compound is no exception.

Case Studies:

- In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and others. One study reported significant antiproliferative activity with MIC values indicating effective inhibition at concentrations as low as 8 μg/mL .

Other Biological Activities

Beyond antimicrobial and anticancer effects, this compound exhibits a range of other biological activities.

Potential Activities:

- Anti-inflammatory: Some studies suggest that benzimidazole derivatives may possess anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.

- Antidiabetic: Research indicates that pyrazole compounds can also exhibit antidiabetic effects, potentially aiding in glucose regulation and insulin sensitivity .

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways. For instance, pyrazole derivatives have been shown to block the cell cycle at the G2/M phase, indicating a pro-apoptotic mechanism .

Comparison with Similar Compounds

Comparison with Similar Benzimidazole Derivatives

Structural and Functional Group Variations

2-(Pyridin-4-yl)-1H-benzimidazole

- Structure : Replaces methylpyrazole with a pyridine ring.

- Applications : Forms dinuclear zinc coordination complexes (e.g., tetrachlorobis{µ-[2-(pyridin-4-yl)-1H-benzimidazole]}dizinc(II)), which exhibit antimicrobial properties .

- Key Differences: Pyridine’s nitrogen atoms enable bidentate bridging in metal complexes, whereas methylpyrazole may act as a monodentate ligand. The pyridine group enhances π-π stacking but reduces lipophilicity compared to methylpyrazole.

2-(4-Bromophenyl)-1H-benzimidazole

- Structure : Substituted with a bromophenyl group at the 2-position.

- Properties : Bromine’s electron-withdrawing effect increases reactivity in SNAr reactions, making it a versatile intermediate .

Morpholine Derivatives (e.g., 2-(4-Methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole)

- Structure : Incorporates a morpholine-ethyl chain.

- Pharmacology : Morpholine enhances solubility and bioavailability. Derivatives in this class show antihypertensive and antimicrobial activities .

- Contrast : The morpholine group introduces hydrogen-bonding capacity, whereas methylpyrazole prioritizes hydrophobic interactions.

Trichomonacidal Benzimidazoles (e.g., O2N-BZM7 and O2N-BZM9)

- Structure : Nitro and sulfinyl substituents at the 6-position.

- Activity: Exhibit nanomolar-range efficacy against Trichomonas vaginalis (IC50: 0.0698 µM for derivative 51) .

- Comparison: Nitro groups enhance redox activity but may increase toxicity.

Pharmacological and Physicochemical Properties

| Compound | Substituent | Key Activities | Notable Properties |

|---|---|---|---|

| 2-(1-Methyl-1H-pyrazol-4-yl)-1H-benzimidazole | 1-Methylpyrazole | Antimicrobial, metal coordination | Enhanced lipophilicity, moderate π-stacking |

| 2-(Pyridin-4-yl)-1H-benzimidazole | Pyridine | Antimicrobial (via Zn complexes) | Bidentate ligand, high polarity |

| 2-(4-Bromophenyl)-1H-benzimidazole | Bromophenyl | Synthetic intermediate | High reactivity in SNAr reactions |

| Morpholine derivatives (e.g., 2b) | Morpholine-ethyl | Antihypertensive, antimicrobial | Improved solubility, hydrogen-bond donors |

| O2N-BZM9 | 6-Nitro, sulfinyl | Trichomonacidal | High potency (IC50 < 0.1 µM), redox-sensitive |

Metal Coordination Behavior

- Methylpyrazole vs. Pyridine : Pyridinyl-benzimidazoles form stable dinuclear Zn(II) complexes with bridging ligands, while methylpyrazole’s smaller size may limit bridging capacity .

- Aminophenyl Derivatives: 2-(2-Aminophenyl)-1H-benzimidazole forms Cu(II) and Zn(II) complexes with distinct spectroscopic properties, suggesting tunable metal-binding via substituent choice .

Biological Activity

2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial, antitumor, and anti-inflammatory research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound belongs to a class of benzimidazole derivatives, which are known for their broad spectrum of biological activities. The synthesis of this compound can be achieved through several methods involving the reaction of benzimidazole with pyrazole derivatives. Recent studies have reported straightforward synthetic routes that yield high purity and yield of the compound, facilitating further biological evaluations .

Antimicrobial Activity

A significant area of research has focused on the antimicrobial properties of this compound. Various studies have demonstrated its effectiveness against a range of bacterial and fungal strains.

Antibacterial Activity

The antibacterial efficacy has been evaluated against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from benzimidazole–pyrazole hybrids have shown promising results against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 64 to 256 μg/mL, indicating moderate to good antibacterial activity .

Antifungal Activity

In terms of antifungal properties, studies have reported that this compound exhibits activity against fungi such as Candida albicans and Aspergillus niger. The MIC values for these strains were found to be around 64 μg/mL, showcasing its potential as an antifungal agent .

Antitumor Activity

Research has also highlighted the antitumor potential of this compound. In vitro studies using various cancer cell lines (e.g., MDA-MB-231 for breast cancer) revealed that it induces apoptosis through mechanisms involving mitochondrial membrane disruption and caspase activation . The cytotoxicity was quantified with IC50 values ranging from 10 to 30 µM, demonstrating its effectiveness in inhibiting cancer cell proliferation .

Table 1: Summary of Biological Activities

The biological activity of this compound is attributed to its ability to interact with various cellular targets. The benzimidazole moiety is known to interfere with DNA replication and repair mechanisms, while the pyrazole component enhances lipophilicity, aiding in membrane penetration and enhancing bioactivity . Molecular docking studies suggest that these interactions can lead to significant alterations in cellular signaling pathways associated with apoptosis and cell proliferation .

Q & A

Q. What synthetic strategies are optimal for preparing 2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted benzimidazole precursors with 1-methylpyrazole derivatives. Key steps include:

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or transition-metal catalysts to enhance cyclization efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) under reflux conditions (80–120°C) improve yield by stabilizing intermediates .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures purity (>95% by HPLC) .

- Validation : Confirm purity via melting point analysis, ¹H/¹³C NMR, and HRMS .

Q. How can structural characterization of this compound resolve ambiguities in its tautomeric forms (benzimidazole vs. benzimidazolium)?

- Methodological Answer :

- Spectroscopic analysis : ¹H NMR (DMSO-d₆) distinguishes tautomers via chemical shifts:

- Benzimidazole NH protons appear as broad singlets (~δ 12.5 ppm) .

- Aromatic protons in the pyrazole ring resonate at δ 7.2–8.1 ppm .

- X-ray crystallography : Resolves spatial arrangements, confirming the dominant tautomer and intermolecular interactions (e.g., hydrogen bonding) .

Q. What are the key chemical reactivity patterns of this compound under nucleophilic or electrophilic conditions?

- Methodological Answer :

- Electrophilic substitution : The benzimidazole NH site reacts with alkyl halides (e.g., methyl iodide) to form N-methylated derivatives under basic conditions (K₂CO₃, DMF) .

- Nucleophilic attack : The pyrazole ring’s C4 position is susceptible to nucleophilic substitution with amines or thiols, enabling functionalization .

- Oxidation : Controlled oxidation (e.g., KMnO₄ in acidic media) converts methyl groups to carboxylic acids for derivatization .

Advanced Research Questions

Q. How do substituent variations on the pyrazole or benzimidazole moieties influence biological activity (e.g., kinase inhibition)?

- Methodological Answer :

- Structure-activity relationship (SAR) studies :

- Introduce electron-withdrawing groups (e.g., Cl, CF₃) to the benzimidazole ring to enhance binding affinity to ATP pockets in kinases .

- Compare IC₅₀ values of derivatives using enzymatic assays (e.g., EGFR kinase inhibition) .

- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., PDB ID: 43D) .

Q. What experimental approaches reconcile contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Standardization : Ensure consistent assay conditions (pH, temperature, solvent DMSO concentration ≤1%) to minimize variability .

- Orthogonal validation : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., MTT for cytotoxicity) .

- Batch analysis : Verify compound purity and stability (via HPLC-MS) across studies to rule out degradation artifacts .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- ADMET prediction : Use tools like SwissADME to optimize logP (target: 2–3), polar surface area (<140 Ų), and solubility (>50 µM) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) to prioritize derivatives .

Notes for Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.